

Application Notes and Protocols: ATSP-7041 for SJSA-1 Cells

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Compound of Interest

Compound Name: ATSP-7041

Cat. No.: B12366428

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Introduction

ATSP-7041 is a potent, cell-permeable, stapled alpha-helical peptide that functions as a dual inhibitor of Murine Double Minute 2 (MDM2) and MDMX.^{[1][2]} In cancer cells with wild-type p53, such as the osteosarcoma cell line SJSA-1, MDM2 and MDMX are often overexpressed, leading to the suppression of p53 tumor suppressor activity. **ATSP-7041** competitively binds to MDM2 and MDMX, disrupting their interaction with p53. This leads to the stabilization and activation of p53, resulting in the downstream induction of cell cycle arrest and apoptosis.^{[1][3]} The SJSA-1 cell line, which harbors an amplification of the MDM2 gene and expresses wild-type p53, is a well-established model for evaluating the efficacy of MDM2/MDMX inhibitors.^[1] These application notes provide recommended concentrations and detailed protocols for the use of **ATSP-7041** in experiments with SJSA-1 cells.

Recommended Concentrations of ATSP-7041 for SJSA-1 Cells

The optimal concentration of **ATSP-7041** for SJSA-1 cells will vary depending on the specific assay and desired experimental outcome. Based on published data, the following concentration ranges are recommended as a starting point for various applications.

Application	Recommended Concentration Range (µM)	Incubation Time
Cell Viability Assay (MTT/CellTiter-Glo)	0.1 - 10 µM	72 hours
Apoptosis Assay (Annexin V)	1 - 10 µM	48 hours
Cell Cycle Analysis (BrdU/PI Staining)	0.3 - 10 µM	24 hours
Western Blot Analysis (p53, p21, MDM2)	1.25 - 10 µM	24 hours

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **ATSP-7041** on SJSA-1 cells. This data has been compiled from published dose-response curves.

Table 1: Effect of **ATSP-7041** on SJSA-1 Cell Viability

ATSP-7041 Concentration (µM)	Cell Viability (%)
0 (Control)	100
0.1	~90
1	~60
~1.5 (IC50)	50
5	~30
10	~20

Table 2: Induction of Apoptosis in SJSA-1 Cells by **ATSP-7041**

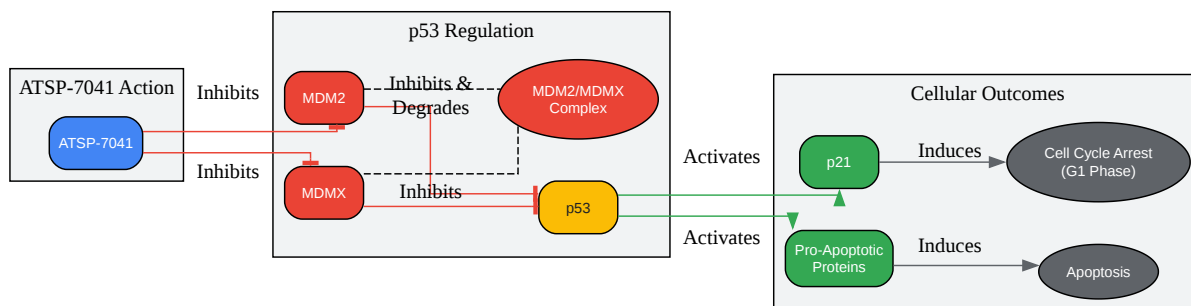
ATSP-7041 Concentration (μM)	Apoptotic Cells (%)
0 (Control)	~5
1	~15
3	~25
10	~40

Table 3: Effect of **ATSP-7041** on Cell Cycle Distribution in SJSA-1 Cells

ATSP-7041 Concentration (μM)	G1 Phase (%)	S Phase (%)	G2/M Phase (%)
0 (Control)	~55	~30	~15
0.3	~60	~25	~15
3	~70	~15	~15
10	~75	~10	~15

Signaling Pathway

ATSP-7041 activates the p53 signaling pathway by inhibiting its negative regulators, MDM2 and MDMX.

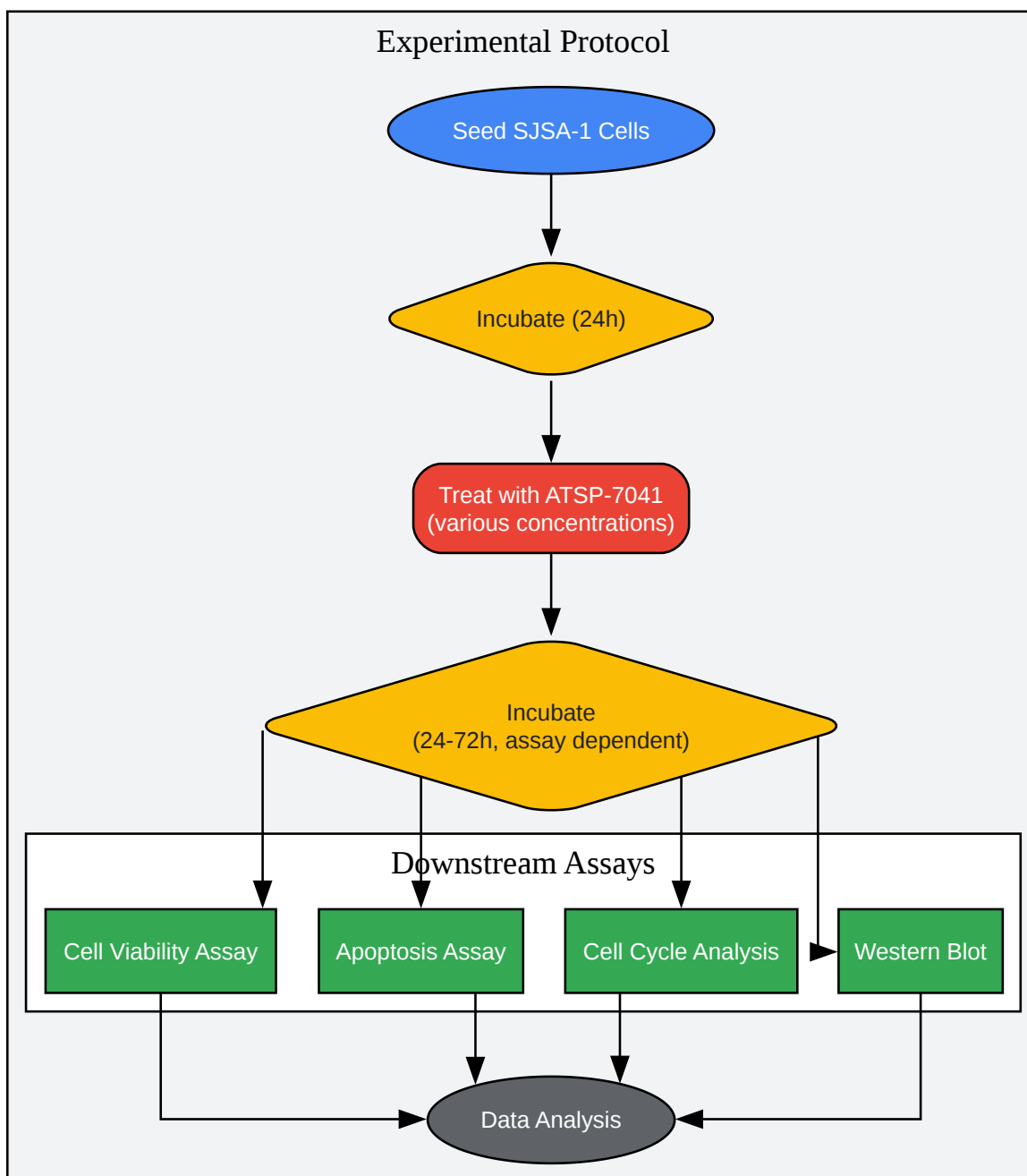


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Caption: **ATSP-7041** inhibits MDM2 and MDMX, activating p53.

Experimental Workflow

A general experimental workflow for treating SJSA-1 cells with **ATSP-7041** and analyzing the outcomes is depicted below.



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Caption: Workflow for SJSA-1 cell treatment and analysis.

Experimental Protocols

Cell Culture

SJSA-1 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

- Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **ATSP-7041** in complete culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **ATSP-7041** (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO).
- Incubate the plate for 72 hours at 37°C.
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Seed SJSA-1 cells in a 6-well plate at a density of 2×10^5 cells per well and allow them to adhere overnight.
- Treat the cells with the desired concentrations of **ATSP-7041** (e.g., 1, 3, 10 µM) for 48 hours.
- Harvest the cells, including any floating cells from the medium, by trypsinization and centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Add 400 μ L of 1X Annexin V binding buffer to each sample.
- Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (BrdU and Propidium Iodide Staining)[1]

- Seed SJSA-1 cells in T75 flasks at a density of 1×10^6 cells per flask and allow them to adhere overnight.[1]
- Treat the cells with **ATSP-7041** (0.3, 3, or 10 μ M) for 24 hours.[1]
- For the final 2 hours of incubation, add BrdU to a final concentration of 20 μ M.[1]
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
- Centrifuge the fixed cells and resuspend in 2N HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA.
- Neutralize the acid by adding 0.1 M sodium borate buffer (pH 8.5).
- Wash the cells with PBS containing 0.5% Tween 20 and 1% BSA.
- Incubate the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC) for 1 hour at room temperature.
- Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.
- Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis

- Seed SJSA-1 cells in 6-well plates and grow to 70-80% confluency.

- Treat the cells with **ATSP-7041** (e.g., 1.25, 2.5, 5, 10 μ M) for 24 hours.[1]
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein (20-30 μ g) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

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References

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